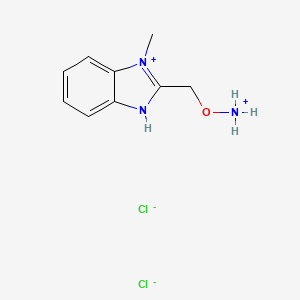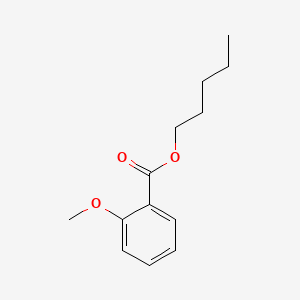
Pentyl o-anisate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl o-anisate, also known as pentyl 2-methoxybenzoate, is an organic compound with the molecular formula C13H18O3. It is an ester derived from pentanol and o-anisic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentyl o-anisate can be synthesized through the esterification of o-anisic acid with pentanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh chemicals and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions: Pentyl o-anisate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of o-anisic acid and pentanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Major Products Formed:
- Hydrolysis: o-Anisic acid and pentanol
- Transesterification: New esters depending on the alcohol used
- Reduction: Corresponding alcohol
Aplicaciones Científicas De Investigación
Pentyl o-anisate has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions.
Biology: The compound’s pleasant aroma makes it useful in olfactory studies and as a fragrance additive in various biological experiments.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Mecanismo De Acción
The mechanism of action of pentyl o-anisate involves its interaction with olfactory receptors, leading to the perception of its pleasant aroma. On a molecular level, the ester bond in this compound can undergo hydrolysis, releasing o-anisic acid and pentanol, which may have their own biological activities .
Comparación Con Compuestos Similares
Methyl o-anisate: An ester derived from methanol and o-anisic acid, known for its similar aromatic properties.
Ethyl o-anisate: An ester derived from ethanol and o-anisic acid, also used in the fragrance industry.
Butyl o-anisate: An ester derived from butanol and o-anisic acid, with similar applications in fragrances.
Uniqueness: Pentyl o-anisate stands out due to its specific chain length, which imparts a unique balance of volatility and stability, making it particularly suitable for use in long-lasting fragrances .
Propiedades
Número CAS |
22708-14-1 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
pentyl 2-methoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-3-4-7-10-16-13(14)11-8-5-6-9-12(11)15-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Clave InChI |
TYLMQMJLOUNOGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


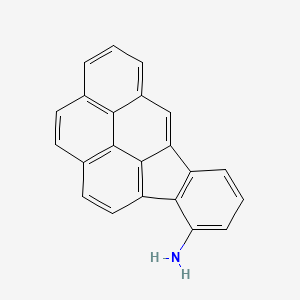
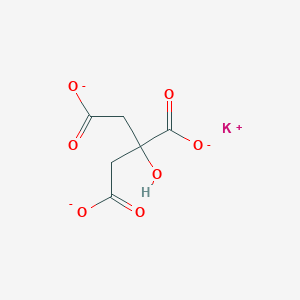
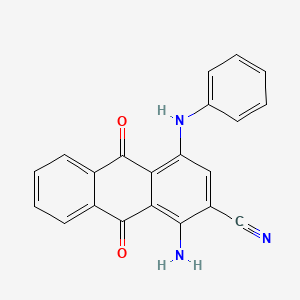
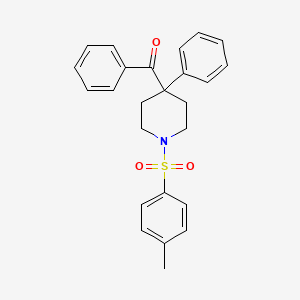
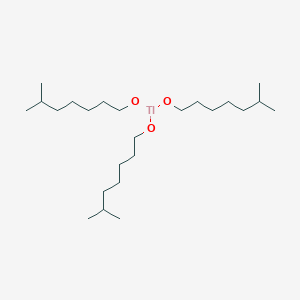
![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
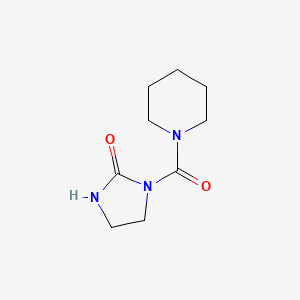
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
